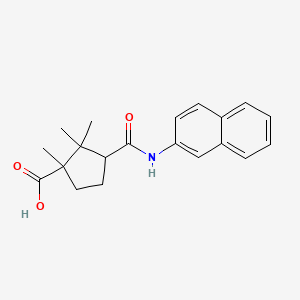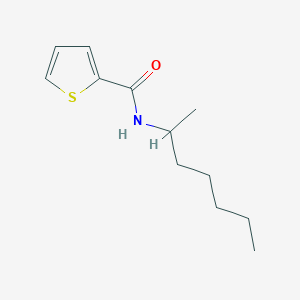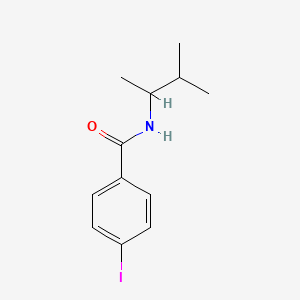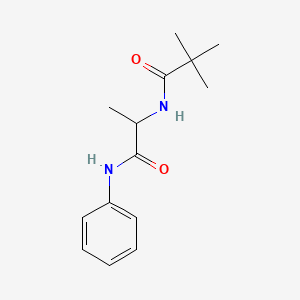
1,2,2-Trimethyl-3-(naphthalen-2-ylcarbamoyl)-cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.40 g/mol . This compound is characterized by its cyclopentane ring substituted with a naphthylamino group and a carboxylic acid group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and naphthylamine. The key steps in the synthesis may involve:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving cyclopentanone and suitable reagents.
Introduction of the naphthylamino group: This step involves the reaction of the cyclopentane derivative with naphthylamine under specific conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .
Aplicaciones Científicas De Investigación
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The naphthylamino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,2-trimethyl-3-[(2-phenylamino)carbonyl]cyclopentanecarboxylic acid
- 1,2,2-trimethyl-3-[(2-benzylamino)carbonyl]cyclopentanecarboxylic acid
Uniqueness
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is unique due to the presence of the naphthylamino group, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs.
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1,2,2-trimethyl-3-(naphthalen-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO3/c1-19(2)16(10-11-20(19,3)18(23)24)17(22)21-15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,16H,10-11H2,1-3H3,(H,21,22)(H,23,24) |
Clave InChI |
CLINVXMMKYZOKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC3=CC=CC=C3C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)



![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)




![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)

